molecular formula C11H8BrNO4 B1286277 5-Bromoquinoline oxalate CAS No. 110335-37-0

5-Bromoquinoline oxalate

Cat. No. B1286277
M. Wt: 298.09 g/mol
InChI Key: JTHPWMZDXNVNHI-UHFFFAOYSA-N
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Description

5-Bromoquinoline oxalate is a compound that is not directly mentioned in the provided papers, but its related derivatives and synthesis methods are discussed. The compound is likely to be a brominated quinoline, which is a class of compounds known for their biological activity and potential use in medicinal chemistry. The papers provided discuss various brominated quinolines and their synthesis, properties, and applications, which can be informative for understanding 5-Bromoquinoline oxalate.

Synthesis Analysis

The synthesis of brominated quinolines is a topic of interest in several papers. For instance, a Schiff base ligand related to 5-Bromoquinoline was synthesized via condensation reactions, and its metal complexes were characterized . Another paper describes the synthesis of a photolabile protecting group based on brominated hydroxyquinoline, which shows the versatility of brominated quinolines in synthetic chemistry . Additionally, copper-catalyzed aerobic cyclizations and palladium-catalyzed aminations have been used to synthesize various bromoquinoline derivatives, demonstrating the reactivity of these compounds and the potential methods that could be applied to synthesize 5-Bromoquinoline oxalate .

Molecular Structure Analysis

The molecular structure of brominated quinolines is characterized by the presence of a bromine atom on the quinoline ring, which can influence the electronic properties and reactivity of the molecule. The papers discuss the characterization of these structures using techniques such as mass spectrometry, NMR, and XRD . These studies provide insights into the geometry and electronic structure of brominated quinolines, which are essential for understanding their chemical behavior.

Chemical Reactions Analysis

Brominated quinolines participate in various chemical reactions, as evidenced by the synthesis methods described in the papers. For example, the reactivity of bromo groups in quinolines is highlighted by their use as blocking groups in the Skraup reaction and their ability to undergo nucleophilic substitution reactions . The formation of bromonium ylides in the synthesis of brominated dihydroisoquinolines also showcases the unique reactivity of brominated quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinolines are influenced by the presence of the bromine atom. The papers mention properties such as solubility, fluorescence, and magnetic susceptibility, which are relevant for the application of these compounds . The stability constants of metal complexes of a Schiff base ligand related to 5-Bromoquinoline are reported, providing information on the ligand's coordination chemistry . Additionally, the photolabile nature of brominated hydroxyquinoline and its sensitivity to multiphoton excitation are discussed, highlighting the potential use of these compounds in photochemical applications .

Scientific Research Applications

Synthesis of Novel Chelating Ligands

5-Bromoquinoline oxalate has been utilized in the synthesis of novel chelating ligands. One approach, the Friedländer condensation, involves the transformation of 5-bromo-2-aminobenzaldehyde into bidentate and tridentate 6-bromoquinoline derivatives, which exhibit high emission quantum yields, indicating potential applications in optical and photonic devices (Hu, Zhang, & Thummel, 2003).

Development of Antimicrobial Agents

Research on 5-bromoquinoline oxalate derivatives has also contributed to the development of antimicrobial agents. Specifically, 5-amino-7-bromoquinolin-8-ol sulfonate derivatives have shown potent antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Krishna, 2018).

Fluorescent Brightening Agents

The compound has been utilized in the synthesis of fluorescent brightening agents. Derivatives of 5-bromoquinoline, through various chemical transformations, have been investigated for their potential use in brightening and enhancing the optical properties of materials (Rangnekar & Shenoy, 1987).

Palladium-Catalyzed Amination

5-Bromoquinoline oxalate has been a key substrate in palladium-catalyzed amination reactions. This process is crucial for the rapid preparation of aminoquinolines from aryl bromides, which are important intermediates in various synthetic applications (Wang, Magnin, & Hamann, 2003).

Safety And Hazards

5-Bromoquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be inhaled .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for drug discovery . Future research may focus on greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

properties

IUPAC Name

5-bromoquinoline;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN.C2H2O4/c10-8-4-1-5-9-7(8)3-2-6-11-9;3-1(4)2(5)6/h1-6H;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHPWMZDXNVNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)Br.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinoline oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LN Arrey - 1997 - search.proquest.com
… The precipitate, 5-bromoquinoline oxalate was recrystallized from ethanol (75 mL) and then treated with an excess of 3N sodium hydroxide. The solid (3.2 g) was dissolved in diethyl …
Number of citations: 3 search.proquest.com

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